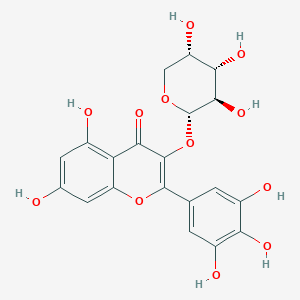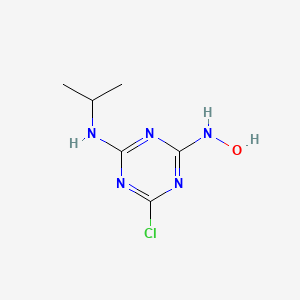
Atrazin-desethyl-2-hydroxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of diamino-1,3,5-triazines and is characterized by the substitution of a hydroxy group at position 2 of the triazine ring . This compound is of significant interest due to its role in the degradation of atrazine, a widely used herbicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atrazin-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using advanced oxidation processes (AOPs). These processes involve the use of different energies such as ultraviolet (UV) light, microwaves (MW), and combined microwave-ultraviolet (MW-UV) radiation. The degradation rates vary with the energy source, with MW-UV showing the highest efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the controlled degradation of atrazine in the presence of specific catalysts and under optimized conditions. The process can be enhanced by adjusting the pH of the solution, which has been shown to improve the degradation rate .
Analyse Chemischer Reaktionen
Types of Reactions
Atrazin-desethyl-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various degradation products.
Substitution: The hydroxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and catalysts like cobalt oxide. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and dealkylated derivatives. These products are often less toxic than the parent compound and are of interest in environmental studies .
Wissenschaftliche Forschungsanwendungen
Atrazin-desethyl-2-hydroxy has several scientific research applications, including:
Environmental Chemistry: It is used to study the degradation pathways of atrazine and other triazine herbicides.
Biology: The compound is investigated for its effects on microbial communities and its role in the bioremediation of contaminated environments.
Medicine: Research is ongoing to explore its potential effects on human health and its interactions with biological systems.
Industry: It is used in the development of new herbicides and in the study of herbicide resistance mechanisms
Wirkmechanismus
The mechanism of action of atrazin-desethyl-2-hydroxy involves its interaction with various molecular targets and pathways. The compound acts as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, leading to the formation of reactive oxygen species (ROS) that can further degrade the compound . The primary molecular targets include enzymes involved in the detoxification of xenobiotics and cellular components susceptible to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Atrazin-desethyl-2-hydroxy is unique among triazine derivatives due to its specific substitution pattern and its role as a metabolite of atrazine. Similar compounds include:
Atrazine: The parent compound, widely used as a herbicide.
Atrazin-2-hydroxy: Another hydroxylated derivative of atrazine.
Atrazin-desisopropyl-2-hydroxy: A dealkylated and hydroxylated derivative.
These compounds share similar chemical structures but differ in their specific functional groups and degradation pathways, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C6H10ClN5O |
|---|---|
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C6H10ClN5O/c1-3(2)8-5-9-4(7)10-6(11-5)12-13/h3,13H,1-2H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
MRKRYJVAVDUVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


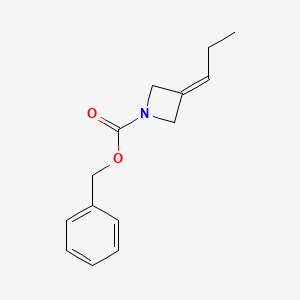
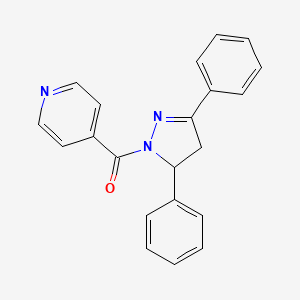
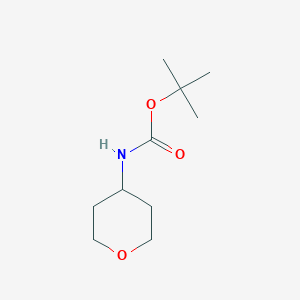
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
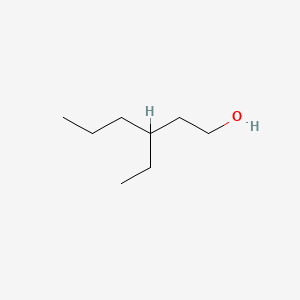
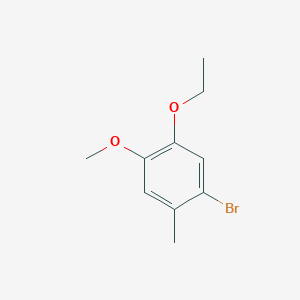

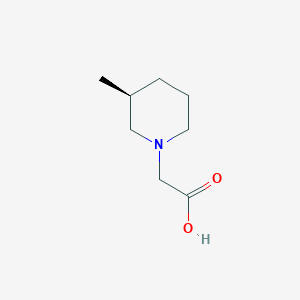
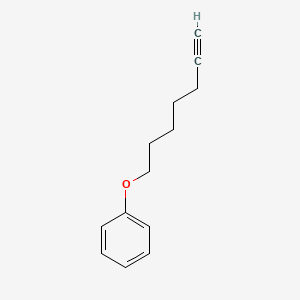

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
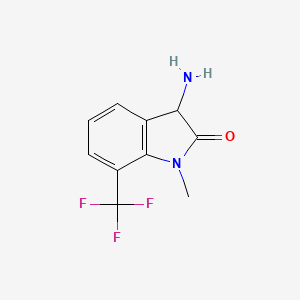
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
